molecular formula C23H26N4O2S B1262694 N-[3-[6-(1-azepanyl)-3-pyridazinyl]phenyl]-4-methylbenzenesulfonamide

N-[3-[6-(1-azepanyl)-3-pyridazinyl]phenyl]-4-methylbenzenesulfonamide

Cat. No. B1262694
M. Wt: 422.5 g/mol
InChI Key: MXJALHAZCLSOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[6-(1-azepanyl)-3-pyridazinyl]phenyl]-4-methylbenzenesulfonamide is a ring assembly and a member of pyridazines.

Scientific Research Applications

Synthesis Techniques and Methodologies

  • Electrophilic Cyanation of Aryl and Heteroaryl Bromides : N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been utilized as an electrophilic cyanation reagent for synthesizing various benzonitriles, demonstrating its application in the efficient synthesis of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

  • Structural Studies and Self-Association : N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide has been studied for its structural features through X-ray single-crystal analysis and DFT calculations. These studies are crucial in understanding the compound's self-association in solutions, as shown by FTIR-spectroscopy (Nikonov et al., 2019).

  • Rhodium-Catalyzed Direct Bis-Cyanation : The compound has been used in a Cp*Rh(III)-catalyzed selective bis-cyanation of arylimidazo[1,2-α]pyridines, highlighting its role in promoting high bis-cyanation selectivity and operational convenience (Zhu et al., 2017).

  • Regioselectivity in Chemical Reactions : N-(2,2-Dichloro-2-phenylethylidene)-4-methylbenzenesulfonamide demonstrates the importance of this compound in understanding the regioselectivity of reactions involving pyrroles and electrophiles, as supported by quantum-chemical calculations (Rozentsveig et al., 2008).

  • Synthesis of Antagonists in Drug Development : The compound's derivatives, such as 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, have been explored for potential use in drug development, particularly as antagonists in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Computational and Molecular Studies

  • Computational Study of Sulfonamide Molecule : N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide has been derived and characterized, with computational studies comparing experimental and theoretical spectral data. This approach aids in the understanding of the compound's structural and electronic properties (Murthy et al., 2018).

  • Structure Determination of Tolbutamide : The compound has been instrumental in the structural determination of tolbutamide, an antidiabetic drug, revealing the significance of hydrogen bonding and van der Waals interactions in its stability (Nirmala & Gowda, 1981).

  • Synthesis and Characterization of Bifunctional Ligands : The compound has been used in the synthesis of bifunctional oligo-α-aminopyridine ligands, demonstrating its utility in creating complex metal complexes with potential applications in catalysis and materials science (Hasan et al., 2003).

Potential Biomedical Applications

  • Antibacterial and Lipoxygenase Inhibition Studies : Derivatives of the compound have been synthesized and tested for antibacterial potential and lipoxygenase inhibition, indicating its potential therapeutic application for inflammatory ailments (Abbasi et al., 2017).

  • Anti-HIV Activity : N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives have been synthesized and tested for anti-HIV-1 activity, showcasing the compound's potential in developing anti-HIV agents (Brzozowski & Sa̧czewski, 2007).

properties

Product Name

N-[3-[6-(1-azepanyl)-3-pyridazinyl]phenyl]-4-methylbenzenesulfonamide

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H26N4O2S/c1-18-9-11-21(12-10-18)30(28,29)26-20-8-6-7-19(17-20)22-13-14-23(25-24-22)27-15-4-2-3-5-16-27/h6-14,17,26H,2-5,15-16H2,1H3

InChI Key

MXJALHAZCLSOIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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